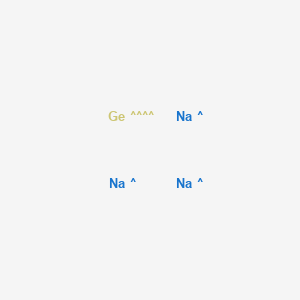
Pubchem_71339416
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71339416 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pubchem_71339416 involves several synthetic routes. One common method includes the use of pyrrolopyrazine derivatives, which are synthesized through cyclization, ring annulation, and cycloaddition reactions . These reactions typically require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, hydrolysis, and silicon etherification reactions .
Chemical Reactions Analysis
Types of Reactions
Pubchem_71339416 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Pubchem_71339416 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Pubchem_71339416 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pubchem_71339416 include other pyrrolopyrazine derivatives and nitrogen-containing heterocycles . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
Its specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
117774-04-6 |
|---|---|
Molecular Formula |
GeNa3 |
Molecular Weight |
141.60 g/mol |
InChI |
InChI=1S/Ge.3Na |
InChI Key |
LZVJOCOADJRVBY-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Na].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















